Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
Description
Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a triazole-based heterocyclic compound featuring:
- A 1,2,4-triazole core with a thioxo (S=O) group at position 3.
- A 3-chlorophenyl substituent at position 3 of the triazole ring.
- A methyl benzoate group linked via an iminomethyl (–CH=N–) bridge at position 2.
Triazole derivatives are widely studied for pharmaceutical and agrochemical applications due to their stability and diverse reactivity .
Properties
CAS No. |
478254-79-4 |
|---|---|
Molecular Formula |
C17H13ClN4O2S |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C17H13ClN4O2S/c1-24-16(23)12-7-5-11(6-8-12)10-19-22-15(20-21-17(22)25)13-3-2-4-14(18)9-13/h2-10H,1H3,(H,21,25)/b19-10+ |
InChI Key |
GHCHJQUPNDMORP-VXLYETTFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.
Scientific Research Applications
Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents on the triazole ring or benzoate moiety, which alter physicochemical and biological properties.
Table 1: Structural and Functional Comparisons
Key Observations :
Fluorine (2- or 4-fluorophenyl): Fluorine’s electronegativity and smaller size improve solubility and bioavailability. Para-F derivatives (e.g., CAS MDL L410209-1EA) exhibit stronger π-π interactions in crystal structures .
Functional Group Modifications: Methoxy/Acetate Groups: The addition of a 2-methoxy acetate group (CAS 575469-95-3) increases lipophilicity, which may enhance blood-brain barrier penetration .
Synthetic Pathways :
- Similar compounds are synthesized via nucleophilic substitution (e.g., using InCl₃ as a catalyst for thiol alkylation) or condensation reactions . The chloro-substituted derivative may require halogen-specific reagents (e.g., Cl₂ or SOCl₂) for functionalization.
Crystallographic and Computational Insights: Tools like SHELX and ORTEP-3 are routinely used for structural determination. For example, π-π stacking distances (3.555 Å) observed in dithiazole-triazole hybrids () suggest similar intermolecular interactions in the main compound .
Biological Activity
Methyl 4-(((3-(3-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a compound with significant potential in pharmacology due to its structural attributes and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H13ClN4O2S
- Molar Mass : 372.82 g/mol
- SMILES Notation : COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl
The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit various biological activities. The specific activities associated with this compound can be categorized as follows:
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thioxo group enhances the compound's ability to inhibit microbial growth. For instance, studies have shown that related triazole compounds demonstrate significant antibacterial effects against various pathogens .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Triazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that methyl benzoate derivatives can enhance the bioavailability of triazoles in cancer therapy .
Anti-inflammatory Effects
Some studies suggest that triazole derivatives have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Antimicrobial Study : A study on a series of triazole derivatives demonstrated that compounds with chlorophenyl substitutions exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research published in MDPI highlighted that certain triazole derivatives showed promising results in inhibiting the growth of various cancer cell lines, suggesting that this compound may share similar properties .
- Inflammation Model : In vivo studies indicated that triazole-based compounds could reduce inflammation markers in animal models, supporting their potential use in inflammatory diseases .
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Triazole derivatives | Significant inhibition of bacterial growth |
| Anticancer | Triazoles with benzoate groups | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Thiosemicarbazones | Reduction of inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
